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Compound of Interest

(S)-tert-butyl 3-ethylpiperazine-1-
Compound Name:
carboxylate

cat. No.: B1326298

CAS Number: 928025-56-3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and
drug discovery. This document details its physicochemical properties, spectroscopic data,
synthesis methodologies, and its emerging role as a critical building block in the development
of novel therapeutics, particularly in the field of targeted protein degradation.

Chemical and Physical Properties

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound featuring a
piperazine ring substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc)
protecting group at the 1-position. The Boc group provides stability during synthetic
transformations and can be readily removed under acidic conditions. The presence of a chiral
center at the C-3 position makes this molecule a valuable component for creating
stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate
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Property Value Reference
CAS Number 928025-56-3 [1]
Molecular Formula C11H22N202 [1]
Molecular Weight 214.31 g/mol [1]
Colorless to light yellow clear
Appearance o ] [2]
liquid or oll
Purity >97% [1]
N ) 287 °C at 760 mmHg (for the
Boiling Point

racemate)

Storage Temperature

Room temperature

[1]

Product Family

Protein Degrader Building
Blocks

[1]

Spectroscopic Data

The structural confirmation of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is achieved

through various spectroscopic techniques. The following data, while not explicitly linked to the

CAS number in the source, is consistent with the expected structure.

Table 2: Spectroscopic Data for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Technique

Data

H-NMR (500 MHz, CDCls)

o (ppm): 3.87 — 3.78 (m, 1H), 3.73 — 3.63 (m,
2H), 3.40 — 3.26 (m, 2H), 1.99 — 1.73 (m, 4H),
1.67 —1.48 (m, 3H), 1.46 (s, 9H), 1.45-1.32
(m, 1H), 0.90 (t, J = 7.5 Hz, 3H).

13C-NMR (126 MHz, CDCIs)

5 (ppm): 155.0, 79.3, 56.9, 53.2, 46.4, 31.0,

29.3, 28.7, 25.5, 10.9.

Infrared (IR) (film)

Vmax (CM™2): 3428, 2971, 2872, 1692, 1478,
1457, 1366, 1251, 1169.
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Synthesis and Experimental Protocols

The enantioselective synthesis of 3-substituted piperazines is a key challenge in organic
chemistry. While a specific, detailed protocol for the synthesis of (S)-tert-butyl 3-
ethylpiperazine-1-carboxylate is not readily available in peer-reviewed literature, several
general strategies for the asymmetric synthesis of chiral piperazines can be adapted. These
methods often start from chiral precursors, such as amino acids, or employ asymmetric
catalysis.[3][4]

One plausible synthetic approach involves the asymmetric hydrogenation of a corresponding
pyrazine precursor or the asymmetric lithiation of an N-Boc piperazine.[5][6] Below is a
representative, generalized experimental protocol based on the synthesis of similar chiral
piperazine derivatives.

Representative Experimental Protocol: Asymmetric
Synthesis of 3-Substituted Piperazines

This protocol outlines a general strategy and should be optimized for the specific synthesis of
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Objective: To synthesize an enantiomerically enriched 3-substituted piperazine derivative.

Materials:

N-Boc protected piperazine precursor

» sec-Butyllithium (s-BuLi)

e (-)-Sparteine or other chiral ligand

e Anhydrous solvent (e.g., diethyl ether, THF)

o Electrophile (e.qg., ethyl iodide)

e Quenching agent (e.g., saturated agueous ammonium chloride)

o Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium
sulfate)
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« Silica gel for column chromatography
Procedure:

o Preparation: Under an inert atmosphere (argon or nitrogen), a solution of the chiral ligand
(e.g., (-)-sparteine) in an anhydrous solvent is prepared in a flame-dried flask and cooled to
-78 °C.

e Lithiation:sec-Butyllithium is added dropwise to the solution, followed by the slow addition of
the N-Boc protected piperazine precursor. The reaction mixture is stirred at -78 °C for a
specified time to allow for the formation of the lithiated intermediate.

» Electrophilic Quench: The desired electrophile (e.g., ethyl iodide) is added to the reaction
mixture, and the solution is stirred for several hours, allowing it to slowly warm to room
temperature.

o Workup: The reaction is quenched with a suitable quenching agent. The aqueous layer is
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.

 Purification: The crude product is purified by silica gel column chromatography to yield the
desired enantiomerically enriched (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Note: The success of this reaction is highly dependent on the choice of chiral ligand, solvent,
temperature, and the nature of the electrophile.[5]

Applications in Drug Discovery: A Key Building
Block for PROTACs

The primary application of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is as a specialized
building block in the synthesis of Proteolysis Targeting Chimeras (PROTACS).[1] PROTACs are
heterobifunctional molecules that represent a novel therapeutic modality aimed at targeted
protein degradation.[7][8]

A PROTAC molecule consists of three main components: a ligand that binds to the target
protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these
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two moieties. The piperazine scaffold, such as the one in (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate, is often incorporated into the linker component of PROTACSs. The rigidity and
conformational constraints of the piperazine ring can be advantageous in optimizing the ternary
complex formation between the target protein, the PROTAC, and the E3 ligase, which is a
critical step for efficient protein degradation.[9][10]

Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow of synthesizing a PROTAC using a
piperazine-containing building block and the subsequent mechanism of action leading to
targeted protein degradation.
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Mechanism of Action
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Caption: Workflow of PROTAC synthesis and mechanism of action.

The use of chiral building blocks like (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in
PROTAC design allows for the exploration of three-dimensional chemical space, potentially
leading to improved potency, selectivity, and pharmacokinetic properties of the final drug
candidate.[11]
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Signaling Pathways and Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is indirect and is
realized through its incorporation into a PROTAC molecule. The PROTAC, by inducing the
degradation of a specific target protein, can modulate the signaling pathway in which that
protein is involved.

For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its
degradation will lead to the downregulation of that pathway, thereby inhibiting cancer cell
proliferation. The specificity of the PROTAC is determined by the "warhead" that binds to the
target protein and the E3 ligase ligand. The linker, which can be derived from (S)-tert-butyl 3-
ethylpiperazine-1-carboxylate, plays a crucial role in orienting these two components for
effective ternary complex formation.

The following diagram illustrates the logical relationship in the mechanism of action of a
PROTAC.
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Caption: Logical flow of PROTAC's mechanism of action.

Conclusion

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable and versatile chiral building block
for drug discovery and development. Its primary application lies in the construction of
PROTACSs, where it serves as a key component of the linker, influencing the overall efficacy
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and properties of these novel therapeutic agents. The data and methodologies presented in
this guide are intended to support researchers and scientists in the synthesis, characterization,
and application of this important molecule in the pursuit of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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